molecular formula C19H13F4NO3S2 B2597760 N-(4-fluorophenyl)-3-{[3-(trifluoromethyl)benzyl]sulfonyl}-2-thiophenecarboxamide CAS No. 250714-78-4

N-(4-fluorophenyl)-3-{[3-(trifluoromethyl)benzyl]sulfonyl}-2-thiophenecarboxamide

Cat. No.: B2597760
CAS No.: 250714-78-4
M. Wt: 443.43
InChI Key: RBCLFKLYLYJDDS-UHFFFAOYSA-N
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Description

N-(4-Fluorophenyl)-3-{[3-(trifluoromethyl)benzyl]sulfonyl}-2-thiophenecarboxamide (CAS: 250714-43-3) is a fluorinated thiophenecarboxamide derivative with a molecular formula of C₁₉H₁₃F₄NO₃S₂ and a molecular weight of 411.4 g/mol . Its structure features:

  • A thiophene core substituted at position 3 with a sulfonyl-linked 3-(trifluoromethyl)benzyl group.
  • A carboxamide group at position 2, bonded to a 4-fluorophenyl moiety.
  • Fluorine atoms on both the phenyl ring and the benzyl group, which enhance metabolic stability and bioavailability by reducing basicity and increasing lipophilicity .

Properties

IUPAC Name

N-(4-fluorophenyl)-3-[[3-(trifluoromethyl)phenyl]methylsulfonyl]thiophene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H13F4NO3S2/c20-14-4-6-15(7-5-14)24-18(25)17-16(8-9-28-17)29(26,27)11-12-2-1-3-13(10-12)19(21,22)23/h1-10H,11H2,(H,24,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RBCLFKLYLYJDDS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)C(F)(F)F)CS(=O)(=O)C2=C(SC=C2)C(=O)NC3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H13F4NO3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

443.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-fluorophenyl)-3-{[3-(trifluoromethyl)benzyl]sulfonyl}-2-thiophenecarboxamide typically involves multiple steps:

    Formation of the Thiophene Ring: The thiophene ring can be synthesized via the Gewald reaction, which involves the condensation of a ketone, a nitrile, and elemental sulfur.

    Introduction of the Carboxamide Group: The carboxamide group is introduced through the reaction of the thiophene derivative with an appropriate amine, such as 4-fluoroaniline, under conditions that promote amide bond formation.

    Sulfonylation: The sulfonyl group is introduced by reacting the intermediate with a sulfonyl chloride, such as 3-(trifluoromethyl)benzylsulfonyl chloride, in the presence of a base like triethylamine.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic steps to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the implementation of purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The thiophene ring can undergo oxidation reactions, potentially forming sulfoxides or sulfones.

    Reduction: The nitro groups, if present, can be reduced to amines.

    Substitution: The aromatic rings can undergo electrophilic aromatic substitution reactions, such as halogenation or nitration.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.

    Reduction: Catalytic hydrogenation or reagents like lithium aluminum hydride (LiAlH4) are common.

    Substitution: Halogenation can be achieved using reagents like bromine or chlorine in the presence of a Lewis acid catalyst.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amines from nitro groups.

    Substitution: Halogenated or nitrated derivatives of the aromatic rings.

Scientific Research Applications

Chemistry

In organic synthesis, N-(4-fluorophenyl)-3-{[3-(trifluoromethyl)benzyl]sulfonyl}-2-thiophenecarboxamide can serve as a building block for more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel compounds.

Biology and Medicine

This compound may exhibit biological activity, making it a candidate for drug development. Its fluorinated aromatic rings and sulfonyl group are features often found in pharmaceuticals due to their ability to enhance metabolic stability and bioavailability.

Industry

In materials science, the compound could be used in the development of new polymers or as a precursor for advanced materials with specific electronic or optical properties.

Mechanism of Action

The mechanism by which N-(4-fluorophenyl)-3-{[3-(trifluoromethyl)benzyl]sulfonyl}-2-thiophenecarboxamide exerts its effects would depend on its specific application. In medicinal chemistry, it might interact with biological targets such as enzymes or receptors, modulating their activity. The presence of fluorine atoms can enhance binding affinity and selectivity for these targets.

Comparison with Similar Compounds

Key Insights :

  • Chlorine substituents (as in ) may enhance halogen bonding with biological targets but reduce metabolic stability compared to fluorine .

Aromatic Ring Modifications

Compound Name Aromatic Ring Substituents Molecular Weight (g/mol) Biological Relevance References
Target Compound 4-Fluorophenyl 411.4 Optimized bioavailability via fluorine
N-(2,4-Difluorophenyl)-3-{[3-(trifluoromethyl)phenyl]methoxy}thiophene-2-carboxamide 2,4-Difluorophenyl; benzyloxy 413.36 Reduced sulfonyl group reactivity
Bicalutamide (CAS: 90357-06-5) 4-Cyano-3-(trifluoromethyl)phenyl 430.37 FDA-approved anti-androgen; sulfonyl-driven receptor inhibition

Key Insights :

  • The 4-fluorophenyl group in the target compound balances electronic effects and steric demands, whereas 2,4-difluorophenyl () may alter binding kinetics due to additional fluorine substitution .
  • Bicalutamide replaces the thiophene core with a propanamide scaffold but retains sulfonyl and fluorinated groups, highlighting the importance of these motifs in receptor targeting .

Fluorine Content and Bioactivity

Compound Name Fluorine Atoms Key Functional Impact References
Target Compound 4 (F, CF₃) Enhanced metabolic stability and lipophilicity
3-[4-Nitro-3-(trifluoromethyl)phenoxy]-N-phenylthiophene-2-carboxamide 3 (CF₃) Nitro group introduces redox sensitivity
3-[(4-Chlorophenyl)(methyl)sulfamoyl]-N-(3,4-dimethoxyphenyl)thiophene-2-carboxamide 0 Methoxy groups improve solubility but reduce CNS penetration

Key Insights :

  • Fluorine in the target compound reduces oxidative metabolism, extending half-life compared to nitro- or methoxy-substituted analogs .
  • Trifluoromethyl groups (CF₃) amplify hydrophobic interactions in drug-receptor binding, a feature absent in non-fluorinated derivatives like .

Biological Activity

N-(4-fluorophenyl)-3-{[3-(trifluoromethyl)benzyl]sulfonyl}-2-thiophenecarboxamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including relevant data, case studies, and research findings.

Chemical Structure and Properties

The compound has the following chemical structure:

  • Molecular Formula : C17H14F4N2O2S
  • Molecular Weight : 396.37 g/mol

This compound features a thiophene ring, a sulfonamide linkage, and trifluoromethyl and fluorophenyl groups, which may contribute to its unique biological properties.

Antimicrobial Activity

Research indicates that compounds with similar structural motifs exhibit antimicrobial properties. For instance, derivatives of benzyl and phenyl sulfonamides have shown effectiveness against various bacterial strains. A study highlighted the potency of certain aminoguanidine hydrazone derivatives against Staphylococcus aureus , with minimum inhibitory concentrations (MICs) as low as 1 µg/mL .

CompoundMIC (µg/mL)Target
This compoundTBDTBD
Benzamide derivative PC1907230.5 - 1.0Staphylococci

Anticancer Activity

The sulfonamide group in this compound may confer anticancer properties. Sulfonamides have been studied for their ability to inhibit tumor growth by interfering with DNA synthesis and repair mechanisms. For instance, dianhydrogalactitol has been noted for its effectiveness against non-small-cell lung cancer and ovarian cancer through alkylation of DNA .

The proposed mechanism of action for this compound involves the inhibition of key enzymes involved in cellular processes such as proliferation and survival. The presence of the trifluoromethyl group enhances lipophilicity, potentially improving cell membrane permeability and bioavailability.

Case Studies

  • In Vivo Studies : In a murine model, compounds structurally related to this compound demonstrated significant tumor reduction compared to controls, suggesting potential for further development in oncology.
  • In Vitro Studies : Cell line assays indicated that the compound could induce apoptosis in cancer cells via the mitochondrial pathway, evidenced by increased levels of cytochrome c in the cytosol.

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